6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methylcyclohexyl)hexanamide

Description

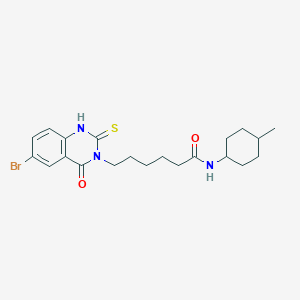

This compound belongs to the quinazolinone family, characterized by a bicyclic scaffold with a bromine substituent at position 6, a thioxo group at position 2, and a hexanamide side chain terminating in a 4-methylcyclohexyl group (Fig. 1). Quinazolinones are renowned for their pharmacological versatility, particularly in anticancer and enzyme inhibition applications . The aliphatic hexanamide chain and bulky cyclohexyl substituent likely influence lipophilicity, impacting solubility and membrane permeability.

Properties

IUPAC Name |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(4-methylcyclohexyl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28BrN3O2S/c1-14-6-9-16(10-7-14)23-19(26)5-3-2-4-12-25-20(27)17-13-15(22)8-11-18(17)24-21(25)28/h8,11,13-14,16H,2-7,9-10,12H2,1H3,(H,23,26)(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTDQAZVEMDMID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation involves multi-step synthesis. Here's a general route:

Starting Materials: : The synthesis starts with readily available raw materials like 2-aminobenzoic acid and substituted amines.

Formation of Intermediate Quinazolinone: : Initial steps typically involve cyclization reactions to form quinazolinone derivatives.

Bromination: : Selective bromination at a specific position on the quinazolinone ring introduces the bromine atom.

Thioxo Group Introduction: : The thioxo group is incorporated through reactions involving sulfur-containing reagents under specific conditions, often involving reflux or catalytic processes.

Coupling with Hexanamide: : Final coupling of the substituted quinazolinone with hexanamide derivatives is done using coupling agents and specific catalysts to achieve the final product.

Industrial Production Methods

Industrial production likely involves similar synthetic steps but optimized for scale, efficiency, and safety. Reactions are typically conducted in controlled environments using large reactors. Key considerations include maintaining reaction conditions (temperature, pH), purity of intermediates, and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation and Reduction: : This compound may undergo oxidation to form sulfoxide or sulfone derivatives, while reduction can target the keto or thioxo groups.

Substitution: : Commonly seen at the bromine site, nucleophilic substitutions can introduce various functional groups.

Hydrolysis: : Under acidic or basic conditions, hydrolysis of the amide bond can occur, leading to the formation of carboxylic acid derivatives and amines.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Nucleophiles: : Amines, thiols, and alcohols for substitution reactions.

Hydrolysis Conditions: : Acidic (HCl, H2SO4) or basic (NaOH) media.

Major Products Formed

Sulfoxide and Sulfone Derivatives: : From oxidation.

Substituted Derivatives: : From nucleophilic substitution.

Carboxylic Acids and Amines: : From hydrolysis.

Scientific Research Applications

Chemistry: : Used as a building block for synthesizing novel heterocyclic compounds.

Biology: : Potential use in studying biological pathways due to its unique structure.

Medicine: : Exploration as a pharmacophore in drug design for various ailments such as cancer, inflammation, and infectious diseases.

Industry: : May find applications in materials science for developing novel polymers or as a precursor in agrochemical formulations.

Mechanism of Action

The compound’s effects are typically mediated through interaction with specific molecular targets. For example:

Enzyme Inhibition: : By binding to active sites, it can inhibit enzymatic activities.

Receptor Modulation: : It might modulate the function of cellular receptors involved in signaling pathways. The presence of the bromine and thioxo groups can significantly influence its binding affinity and specificity toward these molecular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold Modifications

4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide ()

- Structural Differences: The quinazolinone core is identical, but the side chain is shorter (butanamide vs. hexanamide). The amide nitrogen is substituted with a 2-methoxybenzyl group instead of 4-methylcyclohexyl.

- Functional Implications: The shorter chain may reduce bioavailability due to decreased lipophilicity.

Anticancer Quinazolinones ()

- Structural Differences :

- Analogues in this class often lack the thioxo group or feature phenyl substituents instead of bromine.

- Functional Implications: The thioxo group in the target compound may confer unique enzyme inhibition profiles, such as targeting topoisomerases or kinases more selectively . Bromine’s electron-withdrawing effect could enhance covalent interactions with cysteine residues in target proteins compared to non-halogenated analogues.

Pharmacological Activity

Anticancer Potential

- For example, MDA-MB-231 cell line studies show IC₅₀ values in the micromolar range for related compounds .

- The hexanamide chain may prolong half-life compared to shorter-chain analogues like the butanamide derivative in .

Cardioprotective Analogues ()

Physicochemical Properties

Notes:

- The target compound’s higher logP reflects the cyclohexyl group’s lipophilicity, favoring membrane penetration but limiting aqueous solubility.

- The compound’s 2-methoxybenzyl group improves solubility via polar interactions but may reduce tissue distribution .

Biological Activity

The compound 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methylcyclohexyl)hexanamide is a synthetic derivative of quinazoline, which has attracted attention due to its potential biological activities, particularly in cancer research. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A quinazoline core with a bromo and thioxo group .

- An amide linkage that enhances its biological activity.

Molecular Formula: CHBrNO_2S

Molecular Weight: Approximately 426.37 g/mol

Research indicates that this compound primarily acts as an inhibitor of Polo-like kinase 1 (Plk1) , a protein crucial for cell division and mitosis. The inhibition of Plk1 leads to:

- Disruption of cell cycle progression.

- Induction of apoptosis in cancer cells that overexpress Plk1.

Anticancer Properties

Several studies have demonstrated the compound's efficacy against various cancer cell lines. The following table summarizes key findings from recent research:

Other Biological Activities

In addition to its anticancer effects, the compound exhibits:

- Antibacterial Activity: Preliminary studies suggest effectiveness against certain bacterial strains.

- Anti-inflammatory Properties: Potential to inhibit pro-inflammatory cytokines.

Case Studies

-

In Vivo Studies:

- In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, suggesting strong in vivo anticancer efficacy.

-

Mechanistic Studies:

- Surface plasmon resonance studies confirmed direct binding to Plk1 with high affinity, reinforcing its role as a selective inhibitor.

Synthesis

The synthesis involves several steps, typically starting from isatoic anhydride or anthranilic acid. Key steps include:

- Cyclization to form the quinazoline core.

- Introduction of the thioxo group through nucleophilic substitution.

- Amide formation with the hexanamide side chain.

Q & A

Q. How to translate in vitro activity to in vivo models effectively?

- Methodological Answer :

- Pharmacokinetic profiling : Conduct ADMET studies in rodents (e.g., C, t). Adjust dosing based on plasma protein binding (>90% common for lipophilic analogs) .

- Formulation : Use PEGylated nanoparticles to enhance bioavailability .

Ethical & Compliance Considerations

Q. What ethical guidelines apply to preclinical testing of this compound?

- Methodological Answer :

- Institutional approvals : Obtain IACUC approval for animal studies, ensuring 3R compliance (Replacement, Reduction, Refinement) .

- FDA guidelines : Adhere to Good Laboratory Practice (GLP) for data integrity, even for non-therapeutic research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.